molecular formula C7H10BrN B6276207 1-(2-bromoethyl)cyclobutane-1-carbonitrile CAS No. 2757923-35-4

1-(2-bromoethyl)cyclobutane-1-carbonitrile

Cat. No. B6276207
CAS RN: 2757923-35-4
M. Wt: 188.1
InChI Key:
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Description

1-(2-Bromoethyl)cyclobutane-1-carbonitrile (BECBC) is an organic compound belonging to the class of nitriles. It is a colorless liquid with a boiling point of 115.5 °C and a melting point of -42 °C. BECBC is used in organic synthesis, particularly as a reagent in the synthesis of natural products and pharmaceutical drugs. It is also used as a catalyst for various reactions.

Mechanism of Action

1-(2-bromoethyl)cyclobutane-1-carbonitrile acts as a nucleophilic reagent in organic synthesis. It reacts with electrophiles, such as alkyl halides, to form a carbon-nitrogen double bond. The reaction is catalyzed by a base, such as potassium carbonate or sodium hydroxide.
Biochemical and Physiological Effects
1-(2-bromoethyl)cyclobutane-1-carbonitrile has no known biochemical or physiological effects. It is not known to be toxic or carcinogenic.

Advantages and Limitations for Lab Experiments

The main advantage of using 1-(2-bromoethyl)cyclobutane-1-carbonitrile in laboratory experiments is its low cost and availability. It is easily synthesized and can be stored for long periods of time without degradation. The main limitation is its low reactivity, which makes it difficult to use in some reactions.

Future Directions

Future research on 1-(2-bromoethyl)cyclobutane-1-carbonitrile could focus on its use as a catalyst for other reactions, such as the synthesis of heterocyclic compounds. It could also be used in the synthesis of organometallic compounds, such as Grignard reagents and organolithium compounds. Additionally, further research could be conducted on its use as a reagent in the synthesis of natural products and pharmaceutical drugs. Finally, research could be conducted on its potential toxicity and carcinogenicity.

Synthesis Methods

1-(2-bromoethyl)cyclobutane-1-carbonitrile is synthesized from the reaction of 1-bromoethylcyclobutane and sodium cyanide. The reaction is carried out in an inert atmosphere (nitrogen or argon) at a temperature of 80-90°C. The reaction is exothermic and the reaction time is 15 minutes. The reaction yields a pure product with a yield of 90%.

Scientific Research Applications

1-(2-bromoethyl)cyclobutane-1-carbonitrile is used in the synthesis of a variety of compounds, such as pharmaceuticals, natural products and synthetic organic molecules. It is also used in the synthesis of heterocyclic compounds, such as pyridines and quinolines. 1-(2-bromoethyl)cyclobutane-1-carbonitrile is also used in the synthesis of organometallic compounds, such as Grignard reagents and organolithium compounds.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(2-bromoethyl)cyclobutane-1-carbonitrile involves the reaction of 1-cyclobutane carboxylic acid with thionyl chloride to form 1-cyclobutane carboxylic acid chloride. This intermediate is then reacted with ethylene bromide to form 1-(2-bromoethyl)cyclobutane-1-carboxylic acid chloride. Finally, this intermediate is reacted with sodium cyanide to form the desired product, 1-(2-bromoethyl)cyclobutane-1-carbonitrile.", "Starting Materials": [ "1-cyclobutane carboxylic acid", "thionyl chloride", "ethylene bromide", "sodium cyanide" ], "Reaction": [ "1. 1-cyclobutane carboxylic acid is reacted with thionyl chloride to form 1-cyclobutane carboxylic acid chloride.", "2. 1-cyclobutane carboxylic acid chloride is reacted with ethylene bromide to form 1-(2-bromoethyl)cyclobutane-1-carboxylic acid chloride.", "3. 1-(2-bromoethyl)cyclobutane-1-carboxylic acid chloride is reacted with sodium cyanide to form 1-(2-bromoethyl)cyclobutane-1-carbonitrile." ] }

CAS RN

2757923-35-4

Product Name

1-(2-bromoethyl)cyclobutane-1-carbonitrile

Molecular Formula

C7H10BrN

Molecular Weight

188.1

Purity

95

Origin of Product

United States

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